molecular formula C10H13ClF3N B1433142 1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride CAS No. 1432681-60-1

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

Cat. No. B1433142
M. Wt: 239.66 g/mol
InChI Key: VESQZHHAKUAZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1432681-60-1 . It has a molecular weight of 239.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Physical and Chemical Properties The IUPAC name for this compound is 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride . The InChI code is 1S/C10H12F3N.ClH/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H .

Scientific Research Applications

Adsorption and Removal of Toxic Compounds

One significant area of application for compounds related to "1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride" is in the adsorption and removal of toxic substances from the environment. Research indicates that adsorbents with amine groups, such as amine-functionalized sorbents, show high adsorption capacity for perfluoroalkyl and polyfluoroalkyl substances (PFAS). These substances are persistent environmental pollutants with potential toxicity to animals and humans. The adsorption mechanisms include electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding, highlighting the role of chemical functionality in environmental remediation processes (Du et al., 2014); (Ateia et al., 2019).

Catalysis and Organic Synthesis

Compounds with fluoroalkyl groups and amine functionalities are also pivotal in catalysis and organic synthesis. They are used as intermediates in various transition metal-catalyzed reactions, such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings. The unique properties of fluoroalkyl groups, including their electron-withdrawing effects and the ability to form stable intermediates, make them valuable in the synthesis of complex organic molecules (Hoegermeier & Reissig, 2009).

Environmental and Health Implications

Understanding the degradation pathways and environmental fate of fluoroalkyl-containing compounds, including those with amine functionalities, is crucial for assessing their impact on human health and the ecosystem. Studies on microbial degradation offer insights into how these compounds break down in the environment and the potential formation of toxic by-products. Such research helps in developing strategies for mitigating pollution and protecting public health (Liu & Avendaño, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQZHHAKUAZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

CAS RN

1432681-60-1
Record name Benzenepropanamine, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride
Reactant of Route 4
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride
Reactant of Route 6
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.